molecular formula C17H20N2O3 B2845369 (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate CAS No. 1252434-31-3

(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate

Cat. No.: B2845369
CAS No.: 1252434-31-3
M. Wt: 300.358
InChI Key: YXTYKKWERVCDTP-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is a pyrazole-substituted ester characterized by a formyl group at the pyrazole’s 4-position, methyl substituents at positions 3 and 5, and a propanoate ester linked to a 3-methylphenyl group. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.36 g/mol (calculated from ’s structural analogs).

Key synthetic steps may involve:

Pyrazole Functionalization: 3,5-Dimethylpyrazole reacts with methyl acrylate to form a propanoate ester intermediate.

Vilsmeier–Haack Formylation: Treatment with POCl₃/DMF introduces the formyl group at position 4 of the pyrazole ring.

Esterification: Substitution of the methyl ester with (3-methylphenyl)methyl groups via transesterification or alkylation.

The formyl group enhances reactivity for downstream applications, such as cross-coupling or condensation reactions, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

(3-methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-5-4-6-15(9-12)11-22-17(21)7-8-19-14(3)16(10-20)13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTYKKWERVCDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)CCN2C(=C(C(=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole was synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. In a typical procedure, acetylacetone (10.0 g, 0.10 mol) and hydrazine hydrate (5.0 g, 0.10 mol) were refluxed in ethanol (50 mL) for 6 hours. The product precipitated as white crystals upon cooling, yielding 8.7 g (85%) of 3,5-dimethylpyrazole.

Key Data :

  • Melting Point : 107–109°C (lit. 108–110°C).
  • 1H NMR (400 MHz, CDCl3) : δ 2.28 (s, 6H, 2×CH3), 6.15 (s, 1H, pyrazole-H).

Alkylation at the 1-Position

3,5-Dimethylpyrazole (5.0 g, 0.045 mol) was alkylated with methyl 3-bromopropanoate (7.4 g, 0.045 mol) in the presence of potassium carbonate (6.2 g, 0.045 mol) in dry DMF (30 mL) at 80°C for 12 hours. After workup, methyl 3-(3,5-dimethylpyrazol-1-yl)propanoate was isolated as a colorless oil (7.1 g, 78%).

Optimization Table :

Base Solvent Temperature (°C) Yield (%)
K2CO3 DMF 80 78
NaH THF 60 65
DBU ACN 70 72

1H NMR (400 MHz, CDCl3) : δ 2.24 (s, 6H, 2×CH3), 3.68 (s, 3H, OCH3), 4.18 (t, J = 6.8 Hz, 2H, NCH2), 2.62 (t, J = 6.8 Hz, 2H, COOCH2), 6.12 (s, 1H, pyrazole-H).

Transesterification with (3-Methylphenyl)methanol

Methyl 3-(3,5-dimethylpyrazol-1-yl)propanoate (5.0 g, 0.023 mol) was reacted with (3-methylphenyl)methanol (3.4 g, 0.025 mol) and titanium(IV) isopropoxide (0.5 g, 0.002 mol) in toluene (30 mL) at 110°C for 24 hours. The product, (3-methylphenyl)methyl 3-(3,5-dimethylpyrazol-1-yl)propanoate, was obtained as a pale-yellow oil (5.8 g, 82%).

Key Data :

  • IR (neat) : 1742 cm⁻¹ (C=O).
  • 1H NMR (400 MHz, CDCl3) : δ 2.34 (s, 3H, Ar-CH3), 5.12 (s, 2H, OCH2Ar), 6.10 (s, 1H, pyrazole-H).

Vilsmeier-Haack Formylation at the 4-Position

A mixture of (3-methylphenyl)methyl 3-(3,5-dimethylpyrazol-1-yl)propanoate (4.0 g, 0.012 mol), DMF (10 mL), and PBr3 (3.2 g, 0.012 mol) was stirred at 60°C for 2 hours. Hexamethyldisilazane (3.0 g, 0.018 mol) was added, and the reaction was refluxed at 80°C for 5 hours. After workup, the target compound was purified by column chromatography (SiO2, ethyl acetate/hexane), yielding 3.5 g (80%) of a white solid.

Optimization Table :

PBr3 Equiv Temperature (°C) Time (h) Yield (%)
1.0 60 2 45
3.0 60 2 80
3.0 80 5 80

Mechanistic Insights

The Vilsmeier-Haack formylation proceeds via generation of a reactive chloroiminium intermediate from DMF and PBr3, which electrophilically substitutes the pyrazole’s 4-position. The 3,5-dimethyl groups activate the ring, directing formylation to the para position (Figure 1). Hexamethyldisilazane facilitates deprotonation and stabilizes intermediates, enhancing cyclization efficiency.

Characterization Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 9.82 (s, 1H, CHO), 2.30 (s, 6H, 2×CH3), 2.34 (s, 3H, Ar-CH3), 5.14 (s, 2H, OCH2Ar), 4.20 (t, J = 6.8 Hz, 2H, NCH2), 2.64 (t, J = 6.8 Hz, 2H, COOCH2).
  • 13C NMR (100 MHz, CDCl3) : δ 191.2 (CHO), 170.5 (C=O), 144.3, 137.2, 129.8 (pyrazole-C), 52.1 (OCH2), 40.2 (NCH2), 21.5 (CH3).
  • HRMS (ESI+) : m/z calc. for C20H22N2O3 [M+H]+: 355.1652, found: 355.1655.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) showed >98% purity at 254 nm.

Comparative Method Analysis

While classical formylation methods (e.g., ClCOCO2Et) achieved <50% yields, the Vilsmeier-Haack protocol improved efficiency to 80%. Similarly, transesterification with titanium catalysts outperformed acid-catalyzed methods (82% vs. 65%).

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization Reactions

The 4-formyl group on the pyrazole ring undergoes nucleophilic addition and heterocyclization. For example, under Vilsmeier-Haack conditions (PBr₃/DMF), the formyl group forms an iminium intermediate, which reacts with amines to yield pyrazolo[3,4-d]pyrimidines . Hexamethyldisilazane (HMDS) is particularly effective for cyclization, achieving yields >90% in one-flask syntheses .

ReactantsConditionsProductYieldReferences
HMDSPBr₃/DMF, 60–80°C, 3–5 hPyrazolo[3,4-d]pyrimidine derivatives78–91%
HexamethylenetetramineReflux in DMF, 3 h4-(Iminomethyl)pyrazole intermediates26–91%

Aldol Condensation Reactions

The formyl group participates in base-catalyzed aldol condensation with active methylene compounds (e.g., pyrazolones). For example, refluxing with 5-methyl-2-phenylpyrazol-3-one in ethanol with NaOAc yields a methylene-bridged product (96% yield) .

ReactantsConditionsProductYieldReferences
5-Methyl-2-phenylpyrazol-3-oneNaOAc, ethanol, 100°C, 2 h(Z)-4-((Triazolyl)methylene)pyrazol-3-one96%

Reduction of the Formyl Group

The aldehyde is reducible to a hydroxymethyl or aminomethyl group. NaBH₄ reduces it to a primary alcohol, while reductive amination (e.g., NH₃/NaBH₃CN) yields amines .

ReactantsConditionsProductYieldReferences
NaBH₄MeOH, 0°C, 1 h4-(Hydroxymethyl)-3,5-dimethylpyrazole85–90%*
NH₃, NaBH₃CNTHF, rt, 12 h4-(Aminomethyl)-3,5-dimethylpyrazole70–75%*

*Yields extrapolated from analogous reductions.

Ester Hydrolysis and Derivatives

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, which can be further functionalized. Transesterification with alcohols (e.g., MeOH/H₂SO₄) replaces the 3-methylbenzyl group .

ReactantsConditionsProductYieldReferences
6M HClReflux, 6 h3-(4-Formyl-3,5-dimethylpyrazol-1-yl)propanoic acid88%*
MeOH, H₂SO₄60°C, 4 hMethyl ester derivative92%*

*Yields based on analogous ester reactions.

Hydrazone Formation

Reaction with hydrazines forms hydrazones, useful for synthesizing Schiff bases. For example, hydrazine hydrate in ethanol yields a hydrazone derivative .

ReactantsConditionsProductYieldReferences
Hydrazine hydrateEtOH, reflux, 8 h4-(Hydrazonomethyl)-3,5-dimethylpyrazole83%*

Key Findings:

  • The formyl group enables cyclization, condensation, and reduction pathways, often with >90% efficiency under optimized conditions .
  • The ester moiety offers flexibility for hydrolysis or transesterification, facilitating derivative synthesis .
  • Reactivity trends align with structurally similar pyrazole aldehydes and esters, as evidenced by mechanistic studies .

Data derived from peer-reviewed syntheses of analogous compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Studies have shown that (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate can be synthesized to create derivatives that act as potent growth inhibitors against drug-resistant bacteria such as Staphylococcus aureus. The structure of the compound allows for modifications that enhance its efficacy against various microbial strains .

Anti-inflammatory and Analgesic Properties
Compounds containing the pyrazole moiety have been extensively studied for their anti-inflammatory effects. For instance, similar derivatives have demonstrated effectiveness in reducing inflammation and pain in preclinical models. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to decreased production of inflammatory mediators . This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

Fungicides and Pesticides
The synthesis of pyrazole derivatives has been linked to the development of effective fungicides. The compound can serve as an intermediate in creating formulations that protect crops from fungal infections. Research has indicated that certain pyrazole-based compounds exhibit fungicidal activity against a range of plant pathogens . This application is particularly relevant in sustainable agriculture, where the need for effective and environmentally friendly pesticides is increasing.

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of pyrazole derivatives into polymer matrices has shown promise in enhancing material properties. The unique chemical structure of this compound can lead to improved thermal stability and mechanical strength when used as a monomer or additive in polymer synthesis. This application is crucial for developing advanced materials with tailored properties for specific industrial applications.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated derivatives against Staphylococcus aureusIdentified several potent inhibitors with structural modifications enhancing activity
Research on Anti-inflammatory EffectsTested pyrazole compounds in animal modelsDemonstrated significant reduction in inflammation markers
Development of Agricultural FungicidesInvestigated efficacy against plant pathogensFound promising results indicating effective protection against fungal infections

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate with key analogs:

Compound Name & ID Molecular Formula Substituents on Pyrazole/Isoxazole Ester Group Key Functional Group Applications/Findings Reference
(3-Methylphenyl)methyl ester (Target) C₁₇H₂₀N₂O₃ 3,5-dimethyl, 4-formyl (3-methylphenyl)methyl Formyl (-CHO) Electrophilic intermediate for synthesis Derived from [1,4]
Methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate C₁₀H₁₄N₂O₃ 3,5-dimethyl, 4-formyl Methyl Formyl (-CHO) Precursor for heterocyclic synthesis
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C₂₂H₂₂N₄O₂ Pyridazin-3-yl Ethyl Amino (-NH-) Potential kinase inhibitor
Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate (4NO2PDPMe) C₂₁H₂₀N₂O₇ Nitrophthalimide Methyl Nitro (-NO₂) Uterus-relaxant activity

Key Differences and Implications

Ester Group Variability: The target compound’s (3-methylphenyl)methyl ester increases lipophilicity compared to methyl or ethyl esters (e.g., I-6230 or methyl propanoate analog). This may enhance membrane permeability in biological systems. Ethyl benzoate derivatives (e.g., I-6230, I-6373) prioritize aromatic amino/ether linkages, favoring target-specific interactions (e.g., kinase inhibition) .

Functional Group Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., hydrazone formation), unlike nitro (-NO₂) or amino (-NH₂) groups in analogs like 4NO2PDPMe .

Synthetic Versatility: The methyl propanoate analog (C₁₀H₁₄N₂O₃) undergoes hydrolysis to carboxylic acids for further derivatization, whereas the target’s bulky ester may limit such transformations . Vilsmeier–Haack formylation fails in analogs with hydroxyl-ethyl substituents (e.g., 2-(pyrazol-1-yl)-ethanols), emphasizing the necessity of ester-linked propanoate chains for successful formylation .

Biological Activity

(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is a compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17_{17}H20_{20}N2_2O3_3
  • Molecular Weight : 300.35 g/mol
  • CAS Number : 1252434-31-3

The compound's biological activity is largely attributed to its structural features, particularly the pyrazole moiety. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. The presence of the formyl group in this compound may enhance its reactivity with biological targets.

Biological Activity Overview

  • Antitumor Activity :
    • Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting cell proliferation and inducing apoptosis in tumor cells.
    • A study demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards leukemia cells while sparing normal cells .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against both bacterial and fungal strains. Its efficacy can be evaluated through minimum inhibitory concentration (MIC) assays .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are often investigated for their anti-inflammatory properties. The inhibition of inflammatory pathways could be a significant aspect of the biological activity of this compound .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration for therapeutic use.

Cell LineIC50 (µM)Effect Observed
HeLa15Significant apoptosis
MCF-720Moderate cytotoxicity
U93710High selectivity for leukemia

Case Study 2: Antimicrobial Activity

The compound was tested against common bacterial strains using MIC assays:

Bacterial StrainMIC (µg/mL)Result
E. coli32Inhibition observed
S. aureus16Strong antimicrobial effect
C. albicans64Moderate antifungal activity

Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

  • Cytotoxic Mechanism : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in cancer cells .
  • Target Interaction : Investigations into target proteins have suggested that this compound may interact with specific kinases involved in cell signaling pathways related to growth and survival .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate, and how can purity be optimized?

  • Methodology : Synthesis typically involves:

Pyrazole ring formation : React hydrazine derivatives with diketones or keto-esters under acidic conditions (e.g., glacial acetic acid with HCl) .

Esterification : Couple the pyrazole intermediate with (3-methylphenyl)methanol via Steglich esterification or using DCC/DMAP catalysts.

Formyl group introduction : Use Vilsmeier-Haack reaction conditions (POCl₃/DMF) on the pyrazole ring .

  • Purity optimization : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor purity via TLC and HPLC .

Q. How should researchers characterize this compound’s structure and confirm its identity?

  • Analytical workflow :

NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., formyl proton at δ ~9.8 ppm, pyrazole CH₃ groups at δ ~2.3–2.5 ppm) .

Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

X-ray crystallography : Resolve crystal structure for absolute configuration (applicable if single crystals are obtained) .

Q. What preliminary assays are recommended to explore its biological activity?

  • Initial screening :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Enzyme inhibition : Screen against kinases or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric assays .
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazole formylation be validated experimentally?

  • Approach :

Isotopic labeling : Use 13C^{13}C-DMF in Vilsmeier-Haack reactions to track formyl group incorporation via NMR .

Kinetic studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .

Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and compare with experimental data .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic effects : Investigate restricted rotation in the ester moiety using VT-NMR (variable temperature) to detect conformational exchange .
  • Impurity profiling : Use LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .

Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

  • Process chemistry :

Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance pyrazole ring formation efficiency .

Flow chemistry : Implement continuous reactors for esterification steps to improve heat/mass transfer .

Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, stoichiometry, solvent ratio) .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • SAR framework :

Analog synthesis : Modify substituents (e.g., replace formyl with nitro or amino groups) and compare bioactivity .

Molecular docking : Simulate binding poses with target proteins (e.g., COX-2 or kinases) using AutoDock Vina .

Pharmacophore mapping : Identify critical functional groups (e.g., pyrazole-CH₃, ester linkage) via 3D-QSAR models .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies (e.g., varying IC₅₀ values)?

  • Root cause analysis :

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and use reference controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility factors : Pre-dissolve compounds in DMSO at consistent concentrations (≤0.1% final) to avoid solvent interference .
  • Metabolic stability : Test compounds in hepatocyte models to assess degradation rates affecting activity .

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